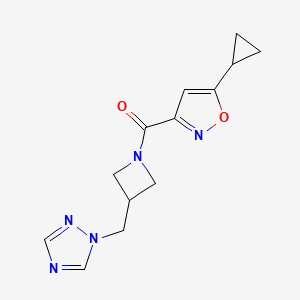
(3-((1H-1,2,4-triazol-1-yl)methyl)azetidin-1-yl)(5-cyclopropylisoxazol-3-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3-((1H-1,2,4-triazol-1-yl)methyl)azetidin-1-yl)(5-cyclopropylisoxazol-3-yl)methanone is a useful research compound. Its molecular formula is C13H15N5O2 and its molecular weight is 273.296. The purity is usually 95%.
BenchChem offers high-quality (3-((1H-1,2,4-triazol-1-yl)methyl)azetidin-1-yl)(5-cyclopropylisoxazol-3-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3-((1H-1,2,4-triazol-1-yl)methyl)azetidin-1-yl)(5-cyclopropylisoxazol-3-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Catalyst- and Solvent-free Synthesis
The efficient regioselective synthesis techniques, like the catalyst- and solvent-free synthesis of related compounds, highlight the importance of 1H-1,2,4-triazole derivatives in medicinal chemistry. These methods are crucial for developing strategic intermediates for further pharmaceutical applications (Moreno-Fuquen et al., 2019).
Huisgen 1,3-dipolar Cycloadditions
Compounds incorporating 1H-1,2,4-triazole functionalities serve as efficient ligands in catalyzing the Huisgen 1,3-dipolar cycloaddition, showcasing their utility in synthesizing a broad array of cycloadducts. This application is crucial for the development of new materials and drugs (Ozcubukcu et al., 2009).
Synthesis of Imidazole Derivatives
The creation of imidazole derivatives containing the β-lactam ring from azetidinone derivatives exemplifies the versatility of these compounds in synthesizing new chemical entities with potential biological activities (Askar et al., 2016).
Pharmacological Evaluation
Research on azetidinones and related heterocycles involves their pharmacological evaluation, including antibacterial and antifungal activities. This demonstrates the potential of such compounds in contributing to the development of new therapeutic agents (Mistry & Desai, 2006).
Novel Bioactivation Pathways
Studies on isoxazole derivatives have unveiled novel bioactivation pathways in human liver microsomes, shedding light on the metabolism and potential toxicological profiles of these compounds. Understanding such pathways is essential for the safe and effective development of new drugs (Yu et al., 2011).
Wirkmechanismus
Target of Action
The compound, also known as “(3-((1H-1,2,4-triazol-1-yl)methyl)azetidin-1-yl)(5-cyclopropylisoxazol-3-yl)methanone”, is a complex molecule that contains both a 1,2,4-triazole and an oxazole moiety. These moieties are known to interact with a variety of enzymes and receptors in biological systems . .
Mode of Action
The mode of action of this compound is likely to involve interactions with its targets via the nitrogen atoms in the triazole moiety . The oxazole moiety may also play a role in these interactions
Biochemical Pathways
Compounds containing a triazole moiety have been found to exhibit a range of biological activities, including antiviral, anti-inflammatory, and anticancer effects . Therefore, it is plausible that this compound could affect multiple biochemical pathways related to these activities.
Result of Action
Given the known biological activities of compounds containing a triazole moiety , it is plausible that this compound could have a range of effects at the molecular and cellular levels.
Eigenschaften
IUPAC Name |
(5-cyclopropyl-1,2-oxazol-3-yl)-[3-(1,2,4-triazol-1-ylmethyl)azetidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N5O2/c19-13(11-3-12(20-16-11)10-1-2-10)17-4-9(5-17)6-18-8-14-7-15-18/h3,7-10H,1-2,4-6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJCDEOVHQTYJQR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=NO2)C(=O)N3CC(C3)CN4C=NC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-((1H-1,2,4-triazol-1-yl)methyl)azetidin-1-yl)(5-cyclopropylisoxazol-3-yl)methanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


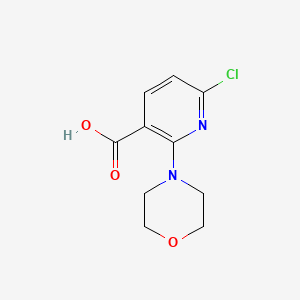
![5-Bromo-2-[(3-chlorophenyl)methoxy]pyridine](/img/structure/B2932592.png)

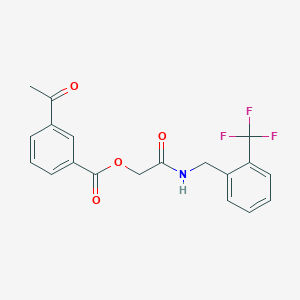
![N-(3,3-diphenylpropyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2932596.png)
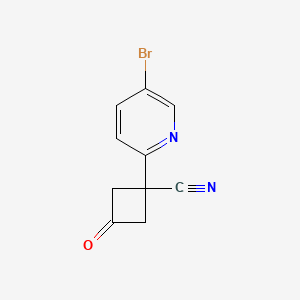

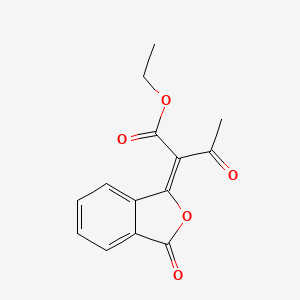

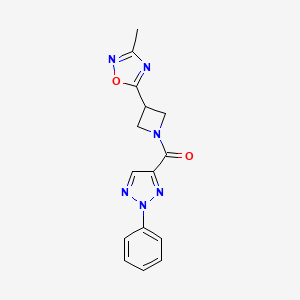
![4-(N,N-diethylsulfamoyl)-N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)benzamide](/img/structure/B2932606.png)

